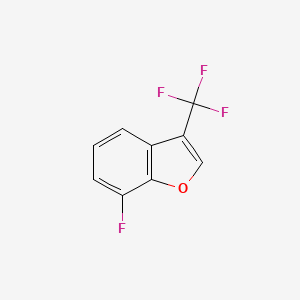
7-Fluoro-3-(trifluoromethyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-(trifluoromethyl)benzofuran is a fluorinated benzofuran derivative.
Mechanism of Action
Target of Action
7-Fluoro-3-(trifluoromethyl)benzofuran is a derivative of the benzofuran class of compounds . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Benzofuran derivatives have been shown to have various biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-(trifluoromethyl)benzofuran typically involves the trifluoromethylation of 3-bromobenzofuran using trifluoromethyl iodide and copper powder. This reaction produces a mixture of products, including this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of fluorinating agents and controlled reaction conditions to ensure high yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-3-(trifluoromethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzofuran ring.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofurans .
Scientific Research Applications
7-Fluoro-3-(trifluoromethyl)benzofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Comparison with Similar Compounds
2-Trifluoromethylfuran: Known for its oxytocin antagonist properties.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
2-Trifluoromethylfuran: Exhibits antimalarial activity.
Uniqueness: 7-Fluoro-3-(trifluoromethyl)benzofuran is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-fluoro-3-(trifluoromethyl)-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4O/c10-7-3-1-2-5-6(9(11,12)13)4-14-8(5)7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIIKIJCPPDDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methoxyphenyl)-N-{[4-(4-nitrophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B2829694.png)
![3-(4-ethoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2829695.png)
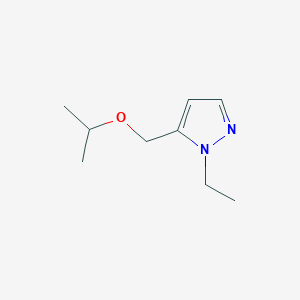
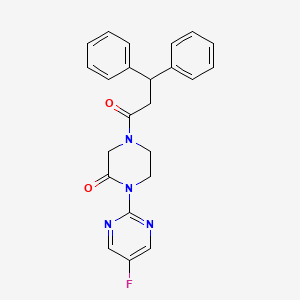
![2-Chloro-N-[2-(cyclohexen-1-yl)ethyl]-N-[[5-(hydroxymethyl)furan-2-yl]methyl]acetamide](/img/structure/B2829700.png)
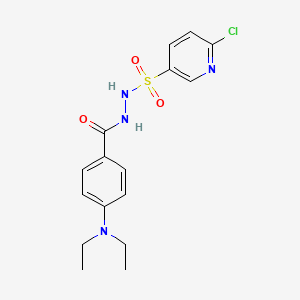
![Methyl 1-oxaspiro[2.4]heptane-4-carboxylate](/img/structure/B2829705.png)
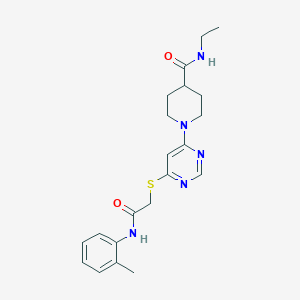
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]methanesulfonamide](/img/structure/B2829708.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide](/img/structure/B2829711.png)
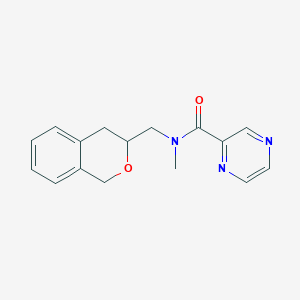
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2829715.png)
![2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol](/img/structure/B2829716.png)
![2-(3-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2829717.png)
